molecular formula C11H21NO6 B1354902 tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 130539-12-7

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1354902
CAS No.: 130539-12-7
M. Wt: 263.29 g/mol
InChI Key: QYBFXYKSDYOKTK-BZNPZCIMSA-N
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Description

Tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO6 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Mechanism of Action

N-BOC-1,5-IMINO-1,5-DIDEOXY-D-GLUCITOL, also known as tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate or N-Boc-1,5-imino-D-glucitol, is a compound of significant interest in the biomedical sector .

Target of Action

The compound operates as a potent inhibitor, selectively targeting enzymes implicated in the progression of various afflictions . The specific enzymes targeted by this compound are yet to be identified.

Mode of Action

The compound’s mode of action is primarily through its inhibitory effects on these enzymes . The exact mechanism of this inhibition and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH may affect the compound’s activity . Additionally, the compound’s solubility in methanol and water suggests that its action may be influenced by the solvent environment.

Properties

IUPAC Name

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565022
Record name tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130539-12-7
Record name tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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